N-(4-bromo-2-fluorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
Description
This compound is a pyrrolidine-3-carboxamide derivative featuring a 4-bromo-2-fluorophenyl substituent on the amide nitrogen, a methyl group at the 1-position, and a phenyl group at the 2-position of the pyrrolidine ring.
Properties
Molecular Formula |
C18H16BrFN2O2 |
|---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H16BrFN2O2/c1-22-16(23)10-13(17(22)11-5-3-2-4-6-11)18(24)21-15-8-7-12(19)9-14(15)20/h2-9,13,17H,10H2,1H3,(H,21,24) |
InChI Key |
WVPYJSSJSQHSOK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NC2=C(C=C(C=C2)Br)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromo-2-fluoroaniline with 1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and fluorine positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to N-(4-bromo-2-fluorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of pyrrolidine can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. A notable study demonstrated that these compounds could induce apoptosis in cancer cells through the modulation of B-cell lymphoma 2 (Bcl-2) pathways, which are crucial in regulating cell death .
1.2 Neurological Applications
The compound has also been investigated for its potential effects on neurological disorders. It has been shown to interact with receptors involved in neuroprotection and neurogenesis, making it a candidate for treating conditions such as Alzheimer's disease and other neurodegenerative disorders . The modulation of neurotransmitter systems by similar compounds suggests a pathway for therapeutic efficacy.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the condensation of various precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the pyrrolidine ring significantly affect biological activity. Research has shown that modifications can enhance selectivity and potency against specific targets, thereby improving therapeutic outcomes .
Case Studies
4.1 Case Study: Anticancer Efficacy
In a recent study, researchers synthesized a series of pyrrolidine derivatives, including this compound, and evaluated their anticancer activity against various cell lines. The results indicated that these compounds exhibited significant cytotoxic effects, with IC50 values indicating potent activity against breast and lung cancer cells .
4.2 Case Study: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of this compound in models of oxidative stress-induced neuronal damage. The study found that treatment with this compound resulted in reduced neuronal death and improved cognitive function in animal models, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibits cancer cell proliferation | Induces apoptosis via Bcl-2 modulation |
| Neurological Effects | Potential treatment for neurodegenerative disorders | Reduces oxidative stress-induced neuronal damage |
| Structure Optimization | Modifications enhance selectivity and potency | Variations lead to improved therapeutic outcomes |
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-bromo-2-fluorophenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide (Compound Y031-4926)
- Structural Differences: 1-position substituent: Butyl (vs. methyl in the target compound). 2-position: No phenyl group (vs. phenyl in the target compound).
- Absence of the 2-phenyl group may decrease steric hindrance, altering binding interactions in biological targets. Both compounds retain the 4-bromo-2-fluorophenyl group, a motif linked to kinase inhibition in drugs like Vemurafenib .
1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (CAS: 346457-03-2)
- Structural Differences: Aromatic substituents: 4-fluorophenyl (vs. 4-bromo-2-fluorophenyl) and 4-methylpyridinyl (vs. phenyl). Position of substituents: No bromine and a pyridinyl group instead of phenyl at the 2-position.
Kinase Inhibitors: Vemurafenib and Vandetanib
- Structural Contrast :
- Core structure: Quinazoline (Vemurafenib) vs. pyrrolidine (target compound).
- Shared motif: N-(4-bromo-2-fluorophenyl) group.
- Functional Implications :
Comparative Data Table
*Calculated based on molecular formula.
Biological Activity
N-(4-bromo-2-fluorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, highlighting the compound's significance in medicinal chemistry.
Synthesis
The synthesis of this compound involves several steps, including the formation of pyrrolidine derivatives through condensation reactions. The presence of the bromine and fluorine substituents is crucial for enhancing biological activity by influencing the compound's interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a series of analogs were tested against L1210 mouse leukemia cells, showing potent inhibition with IC50 values in the nanomolar range . This suggests that the compound may interfere with cellular proliferation pathways critical for cancer cell survival.
The mechanism behind the biological activity of this compound appears to involve the inhibition of key enzymes or receptors involved in cancer progression. For example, structural analogs have been shown to act as inhibitors of certain kinases that play a role in tumor growth and metastasis .
Case Studies
- In Vitro Studies : In vitro studies demonstrated that this compound significantly inhibited cell proliferation in various cancer cell lines. The observed effects were attributed to the compound's ability to induce apoptosis and cell cycle arrest.
- Animal Models : Animal studies have further confirmed the anticancer potential of this compound. In a murine model of leukemia, administration of the compound resulted in reduced tumor burden and improved survival rates compared to controls .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its molecular structure. The presence of halogen atoms (bromine and fluorine) enhances lipophilicity, which may facilitate better penetration into cells and increased binding affinity to target proteins.
| Feature | Impact on Activity |
|---|---|
| Bromine Substitution | Enhances lipophilicity and potency |
| Fluorine Substitution | Increases metabolic stability |
| Pyrrolidine Ring | Essential for receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
